molecular formula C24H21N3O3 B5093048 4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one

Cat. No.: B5093048
M. Wt: 399.4 g/mol
InChI Key: CQCOTKVHDJKQIQ-UHFFFAOYSA-N
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Description

4-(3-Methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and nitrobenzenes, which undergo a series of reactions such as nitration, reduction, and cyclization to form the final pyrrolone structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine, or the aromatic rings can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the aromatic rings can produce quinones or other oxidized derivatives.

Scientific Research Applications

4-(3-Methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylanilino)-1-phenyl-2-(2-nitrophenyl)-2H-pyrrol-5-one
  • 4-(3-Methylanilino)-1-(3-methylphenyl)-2-phenyl-2H-pyrrol-5-one
  • 4-(3-Methylanilino)-1-(3-methylphenyl)-2-(2-chlorophenyl)-2H-pyrrol-5-one

Uniqueness

Compared to similar compounds, 4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one has unique electronic and steric properties due to the presence of multiple substituents on the aromatic rings. These properties influence its reactivity and interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(3-methylanilino)-1-(3-methylphenyl)-2-(2-nitrophenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-16-7-5-9-18(13-16)25-21-15-23(20-11-3-4-12-22(20)27(29)30)26(24(21)28)19-10-6-8-17(2)14-19/h3-15,23,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCOTKVHDJKQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(N(C2=O)C3=CC=CC(=C3)C)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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